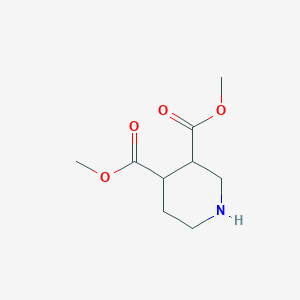

Dimethyl piperidine-3,4-dicarboxylate

Description

Dimethyl piperidine-3,4-dicarboxylate is a six-membered saturated heterocyclic compound with two methyl ester groups at the 3- and 4-positions of the piperidine ring. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their conformational flexibility and ability to act as ligands or intermediates .

Properties

IUPAC Name |

dimethyl piperidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZQKBBGEBZTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

DMPPDC serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple reactions, including:

- Esterification : DMPPDC can be transformed into various esters, which are important in the synthesis of pharmaceuticals and agrochemicals.

- Amide Formation : The amine functionality can react with carboxylic acids to form amides, which are crucial in drug design and development.

- Functionalization : The compound can be further modified to introduce different functional groups, enhancing its utility in complex organic syntheses.

Medicinal Chemistry

DMPPDC has shown potential as a building block for pharmaceutical compounds. Its structural similarity to other biologically active molecules makes it a candidate for:

- Drug Development : Compounds derived from DMPPDC have been investigated for their inhibitory activity against various biological targets, including proteases related to viral infections such as SARS-CoV .

- Biochemical Assays : It is utilized as a reagent in biochemical assays to study interactions with neurotransmitter receptors and other molecular targets.

Case Study 1: Inhibition of SARS-CoV Proteases

A series of studies highlighted DMPPDC derivatives as noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV. These compounds exhibited nanomolar potency and selectivity over human homologues, indicating their potential for developing antiviral therapies .

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated the use of DMPPDC in synthesizing complex organic molecules through multi-step reactions. For example, DMPPDC was successfully employed in the synthesis of novel piperidine-containing compounds that showed promising biological activity against specific targets .

Mechanism of Action

The mechanism by which dimethyl piperidine-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Dicarboxylates

Piperidine (6-membered saturated ring) and pyrrolidine (5-membered saturated ring) derivatives exhibit distinct conformational behaviors. For example:

- Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (CAS 87813-06-7) features a smaller ring, leading to increased ring puckering as described by Cremer and Pople coordinates . This puckering influences steric interactions and reactivity, making pyrrolidine derivatives more rigid compared to piperidine analogs .

- Piperidine’s larger ring allows greater conformational flexibility, which can enhance binding affinity in pharmaceutical applications (e.g., calcium channel modulation) .

Table 1: Comparison of Piperidine and Pyrrolidine Derivatives

Piperidine vs. Pyridine Dicarboxylates

Pyridine derivatives (aromatic rings) differ in electronic properties and stability:

- Dimethyl pyridine-3,4-dicarboxylate (py-2pz) is aromatic, conferring planarity and resonance stabilization. It serves as a ligand for metal complexes (e.g., Cu(II) and Ag(I)), leveraging its electron-withdrawing ester groups for coordination .

- Piperidine derivatives, being saturated, lack aromaticity but offer reduced steric hindrance, enabling easier functionalization .

Table 2: Aromatic vs. Saturated Ring Derivatives

Comparison with Dihydropyridine Derivatives

Dihydropyridines (DHPs) are pharmacologically significant (e.g., nifedipine analogs):

- Diethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 36422-60-3) features a partially unsaturated ring and electron-withdrawing groups, critical for calcium channel blocking activity .

- Piperidine derivatives, fully saturated, lack the redox activity of DHPs but exhibit improved metabolic stability, making them suitable for sustained-release formulations .

Table 3: Pharmacological Relevance

Biological Activity

Dimethyl piperidine-3,4-dicarboxylate (DMPDC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of DMPDC, drawing from various research studies and findings.

Chemical Structure and Properties

DMPDC is a derivative of piperidine characterized by two carboxylate groups at the 3 and 4 positions. Its chemical structure can be represented as follows:

The presence of the dimethyl ester groups enhances its solubility and stability, making it suitable for biological assays and applications.

The biological activity of DMPDC is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that DMPDC may modulate neurotransmitter receptors, particularly those involved in excitatory signaling pathways. Its mechanism can involve:

- Binding to NMDA Receptors : Studies have shown that piperidine derivatives can act as agonists or antagonists at NMDA receptors, influencing synaptic transmission and neuroplasticity .

- Inhibition of Janus Kinase 3 (JAK3) : Similar compounds have been identified as inhibitors of JAK3, which plays a crucial role in various inflammatory and autoimmune diseases .

Biological Activities

DMPDC exhibits a range of biological activities, including:

- Antiviral Activity : Research has indicated that certain piperidine derivatives possess antiviral properties against various viruses, including HIV and hepatitis viruses .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

- Anticancer Properties : Preliminary studies suggest that DMPDC may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Neurotransmitter Modulation :

A study conducted on the effects of piperidine derivatives on synaptic activity found that compounds similar to DMPDC exhibited significant excitatory amino acid agonist activity. This was particularly pronounced in the trans-2,3-dicarboxylate analogs, which showed enhanced interaction with NMDA receptors . -

Antiviral Research :

Another investigation highlighted the antiviral efficacy of piperidine-based compounds against tobacco mosaic virus (TMV), demonstrating their potential in developing new antiviral agents . -

Inhibition of JAK3 :

The inhibition of JAK3 by piperidine derivatives has been linked to reduced inflammatory responses in various disease models. This suggests that DMPDC could be explored for treating autoimmune disorders .

Comparative Analysis with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.